molecular formula C21H20O6 B11654912 methyl 2-{[3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate

methyl 2-{[3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate

Cat. No.: B11654912
M. Wt: 368.4 g/mol
InChI Key: GMLGQLIVACDGDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{[3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate is a complex organic compound with potential applications in various scientific fields. This compound features a chromenone core, which is known for its diverse biological activities, linked to a dimethylphenoxy group and a propanoate ester. The unique structure of this compound makes it a subject of interest in medicinal chemistry, particularly for its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate typically involves multiple steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of a strong acid catalyst.

    Attachment of the Dimethylphenoxy Group: The chromenone intermediate is then reacted with 3,5-dimethylphenol under basic conditions to form the 3-(3,5-dimethylphenoxy) derivative.

    Esterification: The final step involves the esterification of the chromenone derivative with methyl 2-bromopropanoate in the presence of a base such as potassium carbonate to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic and chromenone moieties, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the chromenone ring, potentially converting it to a hydroxyl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroxylated chromenone derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, methyl 2-{[3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate is investigated for its potential as an enzyme inhibitor. The chromenone core is known to interact with various biological targets, making this compound a candidate for drug development.

Medicine

In medicine, the compound is explored for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. Its ability to modulate biological pathways makes it a promising candidate for further pharmacological studies.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as UV absorbers or fluorescent dyes, due to the chromenone core’s photophysical properties.

Mechanism of Action

The mechanism of action of methyl 2-{[3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate involves its interaction with various molecular targets, including enzymes and receptors. The chromenone core can inhibit enzyme activity by binding to the active site, while the dimethylphenoxy group can enhance binding affinity and specificity. The compound’s effects on cellular pathways are mediated through its ability to modulate oxidative stress and inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(3,4-dimethylphenoxy)propanoate
  • Ethyl 2-(3,5-dimethylphenoxy)-2-methylpropanoate
  • Methyl 2-(4-chloro-3-methylphenoxy)propanoate

Uniqueness

Methyl 2-{[3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate stands out due to its chromenone core, which imparts unique biological activities not found in simpler phenoxy derivatives. The combination of the chromenone and dimethylphenoxy groups enhances its potential as a multifunctional compound in various scientific applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C21H20O6

Molecular Weight

368.4 g/mol

IUPAC Name

methyl 2-[3-(3,5-dimethylphenoxy)-4-oxochromen-7-yl]oxypropanoate

InChI

InChI=1S/C21H20O6/c1-12-7-13(2)9-16(8-12)27-19-11-25-18-10-15(5-6-17(18)20(19)22)26-14(3)21(23)24-4/h5-11,14H,1-4H3

InChI Key

GMLGQLIVACDGDL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(C)C(=O)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.